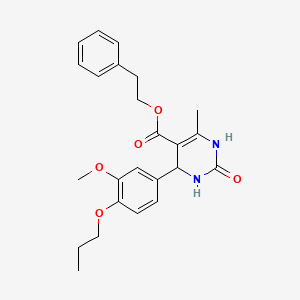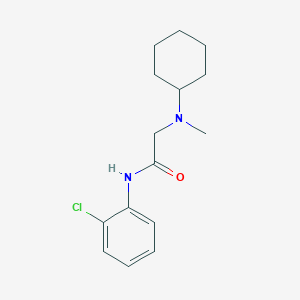![molecular formula C16H17NOS B4986694 2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
2-methyl-N-[2-(phenylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(phenylthio)ethyl]benzamide, also known as MPTB, is a chemical compound that has been widely studied in scientific research. It belongs to the class of benzamides and has been found to possess several important pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylase (HDAC), an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC activity, 2-methyl-N-[2-(phenylthio)ethyl]benzamide may alter the expression of genes involved in cancer cell growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to inhibit HDAC activity, which allows researchers to study the role of HDAC in various biological processes. However, one limitation is that 2-methyl-N-[2-(phenylthio)ethyl]benzamide may have off-target effects, meaning that it may affect other enzymes or proteins in addition to HDAC.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[2-(phenylthio)ethyl]benzamide. One area of research is the development of 2-methyl-N-[2-(phenylthio)ethyl]benzamide derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[2-(phenylthio)ethyl]benzamide and its potential therapeutic applications. Finally, the use of 2-methyl-N-[2-(phenylthio)ethyl]benzamide in combination with other drugs may lead to improved treatment outcomes for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-mercaptoethylamine to form 2-methyl-N-(2-mercaptoethyl)benzamide. Finally, this compound is reacted with phenylmagnesium bromide to form 2-methyl-N-[2-(phenylthio)ethyl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[2-(phenylthio)ethyl]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to possess antitumor activity, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-methyl-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13-7-5-6-10-15(13)16(18)17-11-12-19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWZKXYBCMXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(phenylthio)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)